molecular formula C23H20N4O2 B2635668 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea CAS No. 899973-10-5

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

カタログ番号: B2635668
CAS番号: 899973-10-5
分子量: 384.439
InChIキー: DCTODCPDGNTLHE-YYADALCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(3-Benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound features a quinazolinone core, a benzyl group, and a p-tolyl urea moiety, which contribute to its unique chemical and biological characteristics.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the quinazolinone intermediate.

    Formation of the Urea Moiety: The final step involves the reaction of the quinazolinone derivative with p-tolyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro, sulfonyl, or other substituted aromatic derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.

    Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or photonic properties.

Biology and Medicine:

    Anticancer Research: Due to its quinazolinone core, the compound is investigated for its potential to inhibit cancer cell proliferation and induce apoptosis.

    Antimicrobial Agents: It shows promise as an antimicrobial agent against various bacterial and fungal strains.

    Anti-inflammatory Drugs: The compound’s structure allows it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Industry:

    Pharmaceuticals: It can be used in the development of new therapeutic agents.

作用機序

The mechanism of action of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, which are crucial for cell signaling and regulation.

    Pathways Involved: It can modulate pathways related to cell cycle regulation, apoptosis, and inflammation, thereby exerting its biological effects.

類似化合物との比較

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.

    Urea Derivatives: Compounds such as N-phenyl-N’-(p-tolyl)urea and N-benzyl-N’-(p-tolyl)urea have similar urea linkages but lack the quinazolinone core.

Uniqueness: (E)-1-(3-Benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is unique due to the combination of its quinazolinone core and urea linkage, which confer distinct chemical and biological properties

生物活性

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antitumor effects, enzyme inhibition, and structure-activity relationships (SAR).

Synthesis and Structure

The compound is synthesized through a multi-step process involving the formation of a quinazolinone core, followed by the introduction of benzyl and p-tolyl groups. The synthesis typically employs cyclization reactions of anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions, leading to the desired urea derivative through reactions with isocyanates or carbodiimides.

Antitumor Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antitumor properties. For example, a series of 3-benzyl-substituted quinazolinones were evaluated for their in vitro antitumor activity against various cancer cell lines. Notably, some compounds showed mean GI50 values ranging from 7.24 to 14.12 µM, which were more potent than the standard drug 5-fluorouracil (GI50 = 22.60 µM) .

Table 1: Antitumor Activity of Quinazolinone Derivatives

CompoundCell LineGI50 (µM)Comparison to 5-FU
1A54910.47More potent
2MCF-77.24More potent
3U87 MG14.12More potent

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes related to cancer progression and metabolic disorders. For instance, related compounds have been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β) activity significantly at low concentrations (IC50 = 140 nM), indicating potential therapeutic applications in diseases like Alzheimer's and cancer .

Table 2: Enzyme Inhibition Activities

CompoundTarget EnzymeIC50 (nM)Reference
Compound AGSK-3β140
Compound Bα-glucosidase49.40

Structure-Activity Relationship (SAR)

The biological activities of quinazolinone derivatives are closely linked to their structural features. Modifications at various positions on the quinazolinone core can enhance or diminish their potency. For example, substituents at the 2 and 3 positions have been shown to significantly affect antiproliferative activity against cancer cell lines . Understanding these relationships aids in designing more effective derivatives.

Case Studies

Several case studies illustrate the compound's potential:

  • Anticancer Studies : In vitro studies on human colon HCT116 and breast MCF-7 cell lines demonstrated that modifications in substituents led to varying degrees of cytotoxicity, with some compounds achieving IC50 values comparable to known anticancer agents .
  • Diabetes Management : A derivative showed promising results as an α-glucosidase inhibitor, with an IC50 value significantly lower than that of acarbose, suggesting potential use in managing diabetes .

科学的研究の応用

Antitumor Activity

Numerous studies have highlighted the antitumor potential of quinazolinone derivatives, including (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea. Research indicates that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

  • A study synthesized several 3-benzyl-substituted quinazolinones and evaluated their in vitro antitumor activity. One derivative demonstrated a mean GI50 value of 10.47 µM, which was significantly more potent than the positive control 5-fluorouracil (GI50 = 22.60 µM) .

Antimicrobial Properties

Quinazolinone derivatives have been investigated for their antimicrobial properties, making them potential candidates for the development of new antibiotics.

Case Study: Antimicrobial Activity

Research has shown that certain derivatives exhibit effective antibacterial and antifungal activities. For instance, compounds were tested against various pathogens, demonstrating minimal inhibitory concentrations (MIC) as low as 50 μg/mL against multiple organisms .

Applications in Drug Development

The promising antimicrobial activity suggests that this compound could be further developed into therapeutic agents for treating infections caused by resistant bacterial strains.

Enzyme Inhibition

The compound has been noted for its potential to inhibit specific enzymes associated with various diseases, including cancer and bacterial infections.

Research Findings

In vitro studies have shown that derivatives with similar structures effectively inhibit these pathways while exhibiting low toxicity profiles .

Synthesis and Structural Variations

The synthesis of this compound involves several steps:

  • Formation of the Quinazolinone Core : Typically synthesized through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of Substituents : The benzyl and p-tolyl groups are introduced via nucleophilic substitution reactions.

Synthetic Routes

The synthetic methodologies reported include:

  • Cyclization under acidic or basic conditions.
  • Reaction with isocyanates to form urea linkages .

特性

CAS番号

899973-10-5

分子式

C23H20N4O2

分子量

384.439

IUPAC名

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C23H20N4O2/c1-16-11-13-18(14-12-16)24-22(28)26-21-19-9-5-6-10-20(19)25-23(29)27(21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H2,24,26,28)

InChIキー

DCTODCPDGNTLHE-YYADALCUSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CC=C4

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。